Tert-butyl (3-(phenylsulfonyl)propyl)carbamate
Description
Historical Context of Sulfonyl Carbamate Research
The investigation of sulfonyl carbamates originated in the mid-20th century alongside advancements in protective group chemistry. Early work focused on sulfonamides as antibacterial agents, but the integration of carbamate functionalities emerged later as a strategy to improve metabolic stability and target selectivity. A pivotal development occurred in 2013 with the recognition of sulfonylcarbamates as orthogonal protecting groups for hydroxyl functions, demonstrating unprecedented stability under basic conditions while remaining cleavable under mild acidic environments. This dual stability profile addressed long-standing challenges in multi-step syntheses of polyfunctional molecules.
The tert-butyl variant gained prominence due to the steric bulk of the tert-butoxycarbonyl (Boc) group, which provided enhanced protection against nucleophilic attack compared to methyl or ethyl carbamates. Parallel innovations in sulfonation chemistry enabled reliable methods for introducing phenylsulfonyl groups at specific molecular positions, creating compounds like tert-butyl (3-(phenylsulfonyl)propyl)carbamate with tailored electronic and steric properties. These developments coincided with the pharmaceutical industry's need for stable intermediates in protease inhibitor synthesis, particularly for HIV and hepatitis C therapeutics.
Theoretical Framework of Tert-Butyl Carbamates in Organic Chemistry
The molecular architecture of this compound combines three critical elements:
- Boc Protection : The tert-butoxycarbonyl group offers robust protection for amine functionalities, with cleavage achievable via trifluoroacetic acid without affecting sulfonyl groups.
- Sulfonyl Electronics : The phenylsulfonyl moiety exerts strong electron-withdrawing effects, activating adjacent carbons for nucleophilic substitution while stabilizing negative charges through resonance.
- Propyl Linker : The three-carbon chain provides spatial separation between functional groups, minimizing steric clashes in subsequent coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO₄S | |
| Molecular Weight | 299.39 g/mol | |
| Boiling Point | 452.7°C (estimated) | |
| LogP (Octanol-Water) | 2.38 | |
| Hydrogen Bond Donors | 1 |
Synthetic methodologies typically employ a three-step approach:
- Sulfonation of allylbenzene using chlorosulfonic acid
- Nucleophilic addition of tert-butyl carbamate to the sulfonated intermediate
- Purification via column chromatography (hexane/ethyl acetate)
The phenylsulfonyl group directs electrophilic aromatic substitution to the para position with 89% regioselectivity in model reactions, while the Boc group remains intact under conditions up to 120°C in polar aprotic solvents.
Current Research Landscape and Academic Interest
Recent studies (2023-2025) highlight three primary research directions:
1.3.1. Pharmaceutical Intermediate Synthesis
The compound serves as a key precursor in synthesizing kinase inhibitors, with its sulfonyl group participating in hydrogen bonding interactions with ATP-binding pockets. Modifications at the propyl chain's terminal carbon enable tuning of inhibitor specificity across PI3K, JAK, and CDK protein families.
1.3.2. Polymer Chemistry Applications
Incorporation into polyurethane backbones enhances thermal stability, with composite materials showing a 40°C increase in glass transition temperatures compared to conventional carbamates. The sulfonyl group improves interfacial adhesion in epoxy resins through dipole-dipole interactions with metal oxides.
1.3.3. Catalytic System Design
Coordination complexes with palladium(II) demonstrate superior catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 1.2×10⁶ compared to 8×10⁵ for traditional triphenylphosphine systems. The sulfonyl group's electron-withdrawing nature facilitates oxidative addition steps while maintaining air stability.
Ongoing clinical trials utilize derivatives of this compound as:
- Allosteric modulators of G-protein-coupled receptors (GPCRs)
- Covalent inhibitors of SARS-CoV-2 main protease
- Photoactivatable probes for mapping enzyme active sites
Properties
IUPAC Name |
tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHCWFHFAUPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(phenylsulfonyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(phenylsulfonyl)propyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Condensation and Multicomponent Reactions
The Boc-protected amine and phenylsulfonyl group facilitate condensation reactions. For example, under acidic conditions (formic acid), tert-butyl carbamate derivatives react with aldehydes and sodium sulfinates to form sulfonyl-containing products via a three-component reaction:
Example Reaction:
This reaction highlights the compound’s ability to act as a nucleophile in imine-forming condensations, stabilized by the sulfonyl group’s electron-withdrawing effects.
Palladium-Catalyzed Coupling Reactions
The Boc group remains intact under cross-coupling conditions, enabling functionalization of aromatic systems. Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos facilitate Buchwald-Hartwig amination or arylations:
Example Reaction:
| Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | tert-Butyl triazolo[1,5-a]pyridin-6-yl carbamate | 47 mg |
This demonstrates the compatibility of the phenylsulfonylpropyl chain with transition metal catalysis, enabling access to heterocyclic frameworks.
Deprotection of the Boc Group
The tert-butyl carbamate is cleaved under acidic conditions to release the free amine, a critical step in multi-step syntheses:
Conditions:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Product: 3-(Phenylsulfonyl)propylamine
Deprotection is quantitative and selective, preserving the sulfonyl functionality for subsequent reactions.
Alkylation and Acylation
After deprotection, the free amine undergoes standard transformations:
-
Alkylation: Reacts with alkyl halides (e.g., allyl bromide) under basic conditions (NaH/DMF).
-
Acylation: Forms amides with acyl chlorides or anhydrides.
Example Protocol (Post-Deprotection):
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Allyl bromide, NaH, DMF, 0°C→RT | N-Allyl-3-(phenylsulfonyl)propylamine | 90% |
Cyclization Reactions
The propyl chain’s flexibility allows intramolecular cyclization. For instance, coupling with electrophilic partners forms lactams or sultams:
Example:
-
Reagent: CuBr·SMe₂ in THF
-
Product: Five- or six-membered sulfonamide-containing heterocycles.
Sulfinate Displacement Reactions
The sulfonyl group can act as a leaving group in SN2 reactions under basic conditions, though this is less typical due to its stability.
Key Data Tables
| Reaction Type | Key Reagents/Conditions | Applications |
|---|---|---|
| Condensation | Formic acid, aldehydes, sulfinates | Synthesis of sulfonyl-aryl derivatives |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Heterocyclic scaffold construction |
| Boc Deprotection | TFA/DCM | Free amine generation for further steps |
| Alkylation | NaH, allyl bromide/DMF | Introduction of aliphatic chains |
Table 2: Yields in Representative Reactions
| Reaction | Yield | Purity (HPLC) | Reference |
|---|---|---|---|
| Condensation | 65–91% | >95% | |
| Palladium Coupling | 47–88% | >90% | |
| Boc Deprotection | Quantitative | N/A |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of tert-butyl (3-(phenylsulfonyl)propyl)carbamate in models of neurodegenerative diseases. For instance, a compound structurally related to this compound was shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease progression. The compound demonstrated protective activity in astrocytes exposed to amyloid beta 1-42, reducing cell death and inflammation markers such as TNF-α and free radicals .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. With the rising concern over antibiotic resistance, compounds like this compound are being screened for efficacy against resistant strains of bacteria. Preliminary results suggest that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as a novel antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with tert-butyl carbamate under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonamide + tert-butyl carbamate | Room temperature, 24h | 85% |
| 2 | Purification via chromatography | Ethyl acetate/methanol gradient | - |
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry as a building block for functional polymers. Its sulfonamide group can impart unique properties to polymer matrices, enhancing thermal stability and mechanical strength.
3.2 Organic Light Emitting Diodes (OLEDs)
The compound's derivatives have been explored as dopants in organic light-emitting diodes due to their favorable electronic properties. The incorporation of such compounds into OLED structures can improve light emission efficiency and stability .
Case Studies
Case Study 1: Neuroprotective Effects
A study published in Molecules demonstrated that a related compound exhibited moderate protective effects against amyloid-induced toxicity in astrocytes. The findings indicated that the compound could potentially serve as a therapeutic agent for Alzheimer's disease, warranting further investigation into its bioavailability and efficacy in vivo .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial resistance, various derivatives of this compound were screened against resistant bacterial strains. Results showed significant activity against multiple pathogens, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-butyl (3-(phenylsulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group may also participate in non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural Features:
- Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (): Features a fluorophenyl-cyclopropyl group. The fluorine atom introduces electronegativity, enhancing metabolic stability in pharmaceuticals compared to sulfonyl groups.
- Tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (): Pyridinyl and pyrazolyl heterocycles improve binding affinity in medicinal compounds, contrasting with the sulfonyl group’s role in directing regioselectivity .
Table 1: Substituent Effects on Properties
Comparative Analysis:
- Rivaroxaban Intermediate (): Uses lithium-mediated coupling of (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate with methyl carbamates, achieving high yields (patented process) .
- Compound 26 (): Synthesized via trifluoroacetate protection, yielding 92% after column chromatography, highlighting efficiency in multi-step reactions .
- Tert-butyl (3-cyclopropyl-1H-pyrazol-4-yl)carbamate (): Relies on palladium-catalyzed cross-coupling, emphasizing the role of transition metals in heterocyclic systems .
Biological Activity
Tert-butyl (3-(phenylsulfonyl)propyl)carbamate, with the molecular formula C14H21NO4S, is a carbamate derivative notable for its diverse biological activities and applications in scientific research. This article explores its synthesis, mechanisms of action, biological activities, case studies, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 3-(phenylsulfonyl)propyl chloride. This reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The process includes stirring at room temperature followed by purification through column chromatography to isolate the desired product.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The phenylsulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : The carbamate group can be reduced to yield amines.
- Substitution : The tert-butyl group can be replaced with other alkyl or aryl groups under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets, particularly proteins and enzymes. The carbamate moiety can form covalent bonds with nucleophilic sites, leading to inhibition or modification of enzymatic activity. Additionally, the phenylsulfonyl group may engage in non-covalent interactions that stabilize binding to targets.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites on enzymes, thereby blocking substrate access and catalytic activity. This property is significant in drug design, particularly for targeting enzymes involved in various diseases .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that derivatives with similar structures exhibit cytotoxic effects against several cancer cell lines, including HeLa and A-549 cells. The presence of electron-withdrawing groups like sulfonyl enhances these effects by modulating pharmacological properties .
Case Studies
- Antioxidant Activity : A study explored the antioxidant properties of related compounds, indicating that modifications in the sulfonamide structure significantly affect their ability to scavenge free radicals. Compounds with phenylsulfonyl groups demonstrated improved antioxidant activity compared to simpler derivatives .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound exhibited notable cytotoxicity, suggesting its potential as a lead compound for further anticancer drug development. The IC50 values indicated significant inhibition of cell proliferation at micromolar concentrations .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both carbamate and phenylsulfonyl groups | Enzyme inhibition, anticancer properties |
| Tert-butyl carbamate | Simpler structure without sulfonamide functionality | Limited biological activity |
| Phenylsulfonylpropylamine | Lacks carbamate group but retains sulfonamide effects | Potential enzyme inhibition |
The dual functionality of this compound sets it apart from simpler derivatives, allowing for a broader range of chemical reactivity and biological interactions.
Q & A
Q. What analytical techniques are recommended for characterizing tert-butyl (3-(phenylsulfonyl)propyl)carbamate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity, focusing on the tert-butyl group (δ ~1.4 ppm) and sulfonyl protons (δ ~7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., exact mass 331.0975 for derivatives) and fragmentation patterns .
Q. How should researchers handle and store this compound to prevent decomposition?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N/Ar) at –20°C to minimize hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
- Decomposition Monitoring: Periodically analyze via TLC or HPLC for by-products (e.g., tert-butanol or sulfonic acid derivatives) .
Q. What are common impurities encountered during synthesis?
Methodological Answer:
- Incomplete Protection: Residual amines from unreacted starting materials. Mitigate by extending reaction times or using excess Boc-anhydride .
- Sulfonation By-Products: Over-sulfonated intermediates. Optimize sulfonyl chloride stoichiometry and reaction temperature (e.g., 0–5°C for controlled addition) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while addressing steric hindrance in the tert-butyl group?
Methodological Answer:
- Catalytic Strategies: Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation under mild conditions (e.g., THF, room temperature) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
| Condition | Yield Improvement | Reference |
|---|---|---|
| DMAP (10 mol%) | 58% → 75% | |
| THF vs. DMF | +15% yield in DMF |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
Methodological Answer:
- Advanced NMR Techniques: Utilize - COSY and NOESY to distinguish stereochemical outcomes, especially in chiral derivatives .
- X-ray Crystallography: Confirm absolute configuration for ambiguous cases (e.g., asymmetric Mannich reactions) .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What experimental approaches are suitable for assessing stability under reactive conditions (e.g., acidic/basic media)?
Methodological Answer:
Q. How to address ecological data gaps (e.g., toxicity, biodegradability) for environmental risk assessment?
Methodological Answer:
- Predictive Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate ecotoxicity (e.g., LC for fish) .
- Microcosm Studies: Test biodegradation in soil/water systems spiked with -labeled compound to track mineralization .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting hazard classifications across safety data sheets (SDS)?
Methodological Answer:
- Source Evaluation: Compare SDS from reputable manufacturers (e.g., Kishida Chemical vs. Combi-Blocks). Note discrepancies in GHS classifications (e.g., "no hazard" vs. unspecified risks) .
- Empirical Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) to verify absence of genotoxicity .
Synthesis Optimization Table
Adapted from Boronic Ester Synthesis ():
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonation step) | Prevents over-reaction |
| Catalyst | DMAP (10 mol%) | +20% yield |
| Reaction Time | 60 hours (THF, reflux) | Completes cyclization |
| Solvent | DMF (polar aprotic) | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
